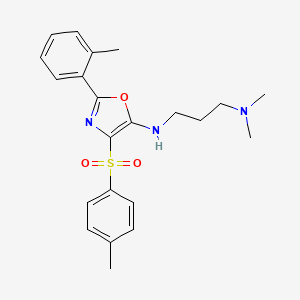

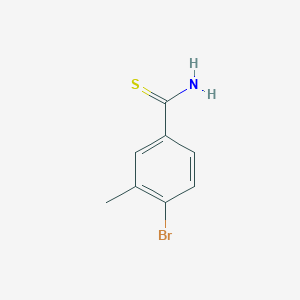

![molecular formula C20H20N2O5S B2498339 methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898427-28-6](/img/structure/B2498339.png)

methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that often exhibit significant biological activity, making them subjects of interest in medicinal chemistry and organic synthesis. Research in related molecules focuses on developing efficient synthetic routes, understanding their molecular structure, and exploring their chemical and physical properties.

Synthesis Analysis

The synthesis of structurally similar pyrroloquinoline derivatives typically involves oxidative coupling reactions, Pictet-Spengler-type annulation, and catalytic processes. For instance, the direct synthesis of 4-aryl pyrrolo[1,2-α]quinoxalines demonstrates the utility of oxidative coupling between methyl arene and 2-aminophenyl pyrroles, facilitated by iron catalysis in the presence of di-t-butyl peroxide and air, showcasing the adaptability of these methods to various functional groups (Ahn et al., 2021).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and Density Functional Theory (DFT) studies, provide insights into the conformation, bond lengths, and angles, indicating electron delocalization and stability arising from hyperconjugative interactions and charge delocalization. For example, the study on the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) offers comprehensive structural characterization through various spectroscopic techniques and theoretical calculations (Sarojini et al., 2012).

科学的研究の応用

Sulfonamide Hybrids Synthesis and Biological Activity

Sulfonamides, including the compound , serve as the foundation for a wide variety of pharmacological agents. These agents possess diverse activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in the field have seen the design and development of two-component sulfonamide hybrids. These hybrids incorporate various organic compounds leading to significant biological activities. This exploration is crucial for understanding the compound's potential in creating effective therapeutic agents (Ghomashi et al., 2022).

Novel Antineoplastic Agents

Research into pyrrolo-quinoline derivatives, similar to "methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate," has led to the synthesis of compounds with promising antineoplastic properties. These compounds feature an angular aromatic tricyclic or tetracyclic system, demonstrating significant cell growth inhibitory properties against solid tumors like CNS-, melanoma-, and prostate-derived cells. Such findings indicate the potential of these derivatives in cancer treatment, showcasing the diverse applicability of the compound (Ferlin et al., 2000).

Antiproliferative Activity

Further studies on novel pyrrolo[3,2-f]quinoline derivatives, similar in structure to the compound of interest, have revealed their antiproliferative activity. These studies indicate that while the compounds can stimulate topoisomerase II poisoning at high concentrations, their cell growth inhibition properties may not primarily rest on this mechanism. The exploration of such derivatives provides insight into the development of new therapeutic agents that combat proliferative diseases (Ferlin et al., 2001).

特性

IUPAC Name |

methyl 4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-12-17-11-16(10-14-4-3-9-22(18(14)17)19(12)23)28(25,26)21-15-7-5-13(6-8-15)20(24)27-2/h5-8,10-12,21H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUDPETYUZZLMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

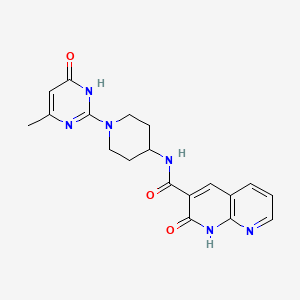

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

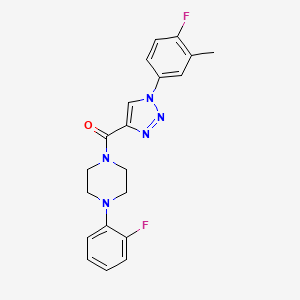

![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)

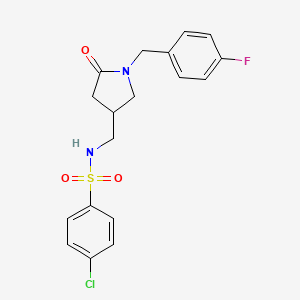

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)